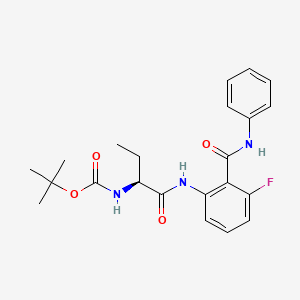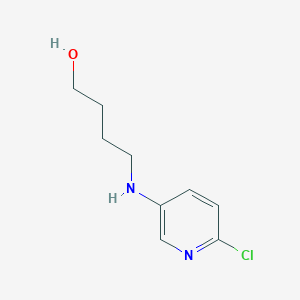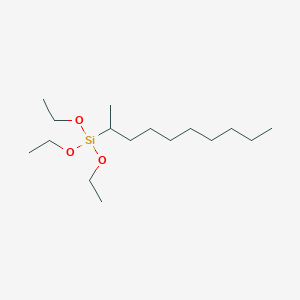
Decan-2-yltriethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decan-2-yltriethoxysilane is an organosilicon compound with the molecular formula C16H36O3Si. It is a silane coupling agent that contains a decyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Decan-2-yltriethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of decan-2-ol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Decan-2-yltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as alcohols or amines, under appropriate conditions.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Wissenschaftliche Forschungsanwendungen
Decan-2-yltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass and metals.
Biology: It is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable coatings.
Industry: It is utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability .
Wirkmechanismus
The mechanism of action of decan-2-yltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups can be hydrolyzed to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable siloxane bonds. This process enhances the adhesion and compatibility of the materials .
Vergleich Mit ähnlichen Verbindungen
Decan-2-yltriethoxysilane can be compared with other similar compounds, such as:
2-Decanol: An alcohol with a similar decyl group but lacks the silicon atom, limiting its use as a coupling agent
The uniqueness of this compound lies in its ability to form strong covalent bonds with both organic and inorganic materials, making it highly valuable in various applications.
Eigenschaften
CAS-Nummer |
1443326-85-9 |
|---|---|
Molekularformel |
C16H36O3Si |
Molekulargewicht |
304.54 g/mol |
IUPAC-Name |
decan-2-yl(triethoxy)silane |
InChI |
InChI=1S/C16H36O3Si/c1-6-10-11-12-13-14-15-16(5)20(17-7-2,18-8-3)19-9-4/h16H,6-15H2,1-5H3 |
InChI-Schlüssel |
DBDWBMBLVJLCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


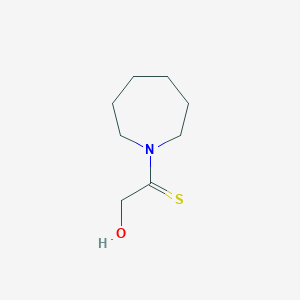
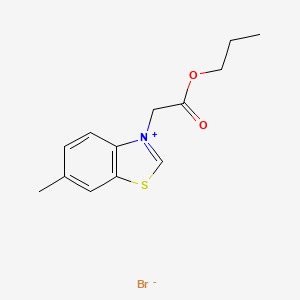
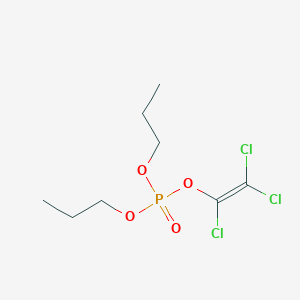
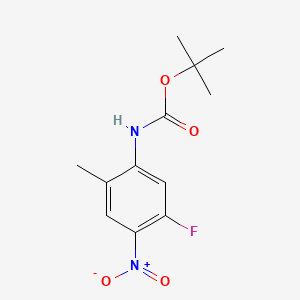

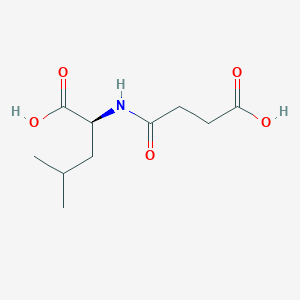
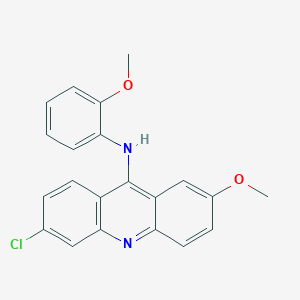
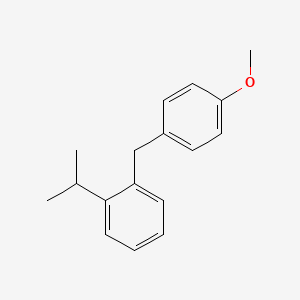
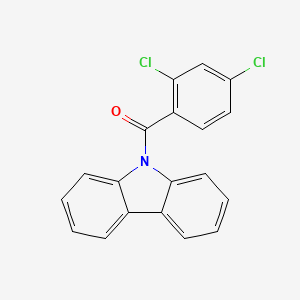
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
